(S)-Methyl 2-amino-3-(3-methoxyphenyl)propanoate hydrochloride
Overview
Description
(S)-Methyl 2-amino-3-(3-methoxyphenyl)propanoate hydrochloride is a chemical compound with the molecular formula C11H16ClNO3. It is a derivative of phenylalanine, an essential amino acid, and is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-amino-3-(3-methoxyphenyl)propanoate hydrochloride typically involves the esterification of (S)-2-amino-3-(3-methoxyphenyl)propanoic acid. This process can be achieved through the reaction of the acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The starting materials are fed into the reactor, where they undergo esterification and subsequent purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 2-amino-3-(3-methoxyphenyl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the amino group.
Major Products Formed
Oxidation: Formation of 3-hydroxyphenyl derivatives.
Reduction: Formation of 2-amino-3-(3-methoxyphenyl)propanol.
Substitution: Formation of various substituted amines depending on the reagent used.
Scientific Research Applications
(S)-Methyl 2-amino-3-(3-methoxyphenyl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-Methyl 2-amino-3-(3-methoxyphenyl)propanoate hydrochloride involves its interaction with various molecular targets. It can act as a substrate for enzymes involved in amino acid metabolism, influencing pathways such as the synthesis of neurotransmitters. The methoxy group may also play a role in modulating the compound’s biological activity by affecting its binding affinity to target proteins.
Comparison with Similar Compounds
Similar Compounds
- (S)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride
- (S)-Methyl 2-amino-3-(2-methoxyphenyl)propanoate hydrochloride
- (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride
Uniqueness
(S)-Methyl 2-amino-3-(3-methoxyphenyl)propanoate hydrochloride is unique due to the position of the methoxy group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with enzymes and receptors, making it a valuable tool for studying structure-activity relationships in medicinal chemistry.
Properties
IUPAC Name |
methyl (2S)-2-amino-3-(3-methoxyphenyl)propanoate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-14-9-5-3-4-8(6-9)7-10(12)11(13)15-2;/h3-6,10H,7,12H2,1-2H3;1H/t10-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FECZUOHUAFORHP-PPHPATTJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(C(=O)OC)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C[C@@H](C(=O)OC)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743888 | |
Record name | Methyl 3-methoxy-L-phenylalaninate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72747-20-7 | |
Record name | Methyl 3-methoxy-L-phenylalaninate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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